An In-depth Technical Guide to the Chemical Properties of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Chemical Properties of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented derivative: 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine . Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a predictive yet scientifically grounded perspective on its synthesis, reactivity, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel pyrrolopyridine-based compounds in drug discovery and development.
Molecular Structure and Physicochemical Properties
The structure of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system with a bromine atom at the 4-position of the pyridine ring and a nitro group at the 3-position of the pyrrole ring.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₄BrN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 242.03 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Expected to be a solid at room temperature. | Similar substituted heterocyclic compounds are typically solids. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethyl acetate. | The polar nitro group and the heterocyclic nature of the core suggest solubility in polar organic solvents. |
| Melting Point | Expected to be relatively high. | Aromatic, heterocyclic compounds with polar substituents often have high melting points due to strong intermolecular interactions. |
| pKa | The pyrrolic N-H is expected to be weakly acidic, while the pyridine nitrogen is weakly basic. The presence of the electron-withdrawing nitro and bromo groups will decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent heterocycle. | General principles of acidity and basicity in heterocyclic compounds. |
Proposed Synthesis
A plausible synthetic route to 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine can be extrapolated from the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3] The proposed multi-step synthesis starts from a readily available substituted pyridine.
Proposed Synthetic Pathway
Experimental Protocol: Proposed Synthesis of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
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Step 1: Synthesis of 2-chloro-4-(N,N-dimethylamino)-3-nitropyridine.
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To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add an excess of dimethylamine (as a solution in a compatible solvent or as a gas).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The rationale for this step is the selective nucleophilic aromatic substitution of the more activated 4-chloro group by dimethylamine.
-
-
Step 2: Synthesis of (E)-2-chloro-4-(dimethylamino)-3-nitro-5-(2-nitrovinyl)pyridine.
-
To a solution of 2-chloro-4-(N,N-dimethylamino)-3-nitropyridine in a suitable solvent (e.g., methanol), add nitromethane and a base (e.g., sodium methoxide).
-
Stir the reaction at a suitable temperature to facilitate the condensation reaction.
-
This step involves the formation of a vinylogous nitro compound through a condensation reaction.
-
-
Step 3: Synthesis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
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To a solution of (E)-2-chloro-4-(dimethylamino)-3-nitro-5-(2-nitrovinyl)pyridine in acetic acid, add iron powder.
-
Heat the reaction mixture to facilitate the reductive cyclization.
-
This is a key step where the nitro group on the vinyl substituent is reduced, followed by cyclization to form the pyrrole ring, and elimination of the dimethylamino group.[3]
-
-
Step 4: Synthesis of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine.
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Treat 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine with a source of bromide, such as hydrobromic acid, at an elevated temperature.
-
This final step is a halogen exchange reaction, driven by the relative nucleophilicity and leaving group ability of the halides under the reaction conditions.
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Spectroscopic Properties
The following spectroscopic data are predicted based on the analysis of related substituted 1H-pyrrolo[3,2-c]pyridines and general spectroscopic principles.[4][5]
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-1 (NH) | 12.0 - 13.0 | br s | - | The acidic proton of the pyrrole nitrogen, typically a broad singlet at low field. |
| H-2 | 8.0 - 8.5 | s | - | The proton on the pyrrole ring will be a singlet and is expected to be downfield due to the adjacent nitro group and the aromatic system. |
| H-6 | 7.5 - 8.0 | d | J ≈ 6-7 | The proton on the pyridine ring, coupled to H-7. |
| H-7 | 8.5 - 9.0 | d | J ≈ 6-7 | The proton on the pyridine ring, coupled to H-6, will be downfield due to the deshielding effect of the adjacent nitrogen. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 120 - 130 | Aromatic pyrrole carbon. |
| C-3 | 140 - 150 | Aromatic pyrrole carbon bearing the nitro group, expected to be significantly downfield. |
| C-3a | 125 - 135 | Bridgehead carbon. |
| C-4 | 115 - 125 | Pyridine carbon bearing the bromine atom. |
| C-6 | 110 - 120 | Aromatic pyridine carbon. |
| C-7 | 145 - 155 | Aromatic pyridine carbon adjacent to the nitrogen. |
| C-7a | 140 - 150 | Bridgehead carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic rings.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium | Characteristic of the pyrrole N-H group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on aromatic rings. |
| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong | Aromatic nitro compounds show a strong absorption in this region.[6][7] |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | The second characteristic strong absorption for aromatic nitro compounds.[6][7] |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | Skeletal vibrations of the fused aromatic rings. |
| C-Br Stretch | 500 - 600 | Medium to Strong | The C-Br bond vibration appears in the fingerprint region. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Mass Spectrometry Fragmentation
Chemical Reactivity
The chemical reactivity of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electronic effects of the bromo and nitro substituents.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the strongly electron-withdrawing nitro group at the 3-position will significantly deactivate the pyrrole ring towards further electrophilic substitution. The pyridine ring is already deactivated towards electrophilic substitution, and this deactivation is further enhanced by the bromo and fused pyrrole moieties. Therefore, electrophilic substitution on this molecule is expected to be challenging.
Nucleophilic Aromatic Substitution
The 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. The presence of the nitro group on the adjacent pyrrole ring is expected to further enhance the electrophilicity of the pyridine ring. The bromine atom at the 4-position is a good leaving group, making this position susceptible to displacement by various nucleophiles.
Key Chemical Transformations
Suzuki Cross-Coupling
The bromo group at the 4-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, providing a powerful tool for generating molecular diversity.[3]
Experimental Protocol: Suzuki Coupling of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
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To a reaction vessel, add 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens up further avenues for functionalization, such as amide bond formation or diazotization reactions.
Applications in Drug Discovery
The 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize the 4-position via cross-coupling and nucleophilic substitution, combined with the potential for modification of the nitro group, allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown promise as kinase inhibitors and anticancer agents, highlighting the potential of this scaffold in oncology and other therapeutic areas.[1][2]
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. By leveraging data from analogous structures and fundamental chemical principles, we have proposed a plausible synthetic route, predicted its spectroscopic characteristics, and outlined its key reactivity patterns. This information is intended to empower researchers to explore the chemistry of this promising heterocyclic system and to facilitate the design and synthesis of novel derivatives for applications in drug discovery and materials science.
References
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(6), 1626-1635.
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